molecular formula C14H16N2O3 B13609317 tert-butylN-(2-formyl-1H-indol-4-yl)carbamate

tert-butylN-(2-formyl-1H-indol-4-yl)carbamate

Cat. No.: B13609317
M. Wt: 260.29 g/mol
InChI Key: OLJRCKGTMWCZLU-UHFFFAOYSA-N
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Description

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is a specialized indole derivative featuring a formyl group at position 2 and a tert-butyl carbamate (Boc) protecting group at position 4 of the indole ring. The Boc group is widely employed in organic synthesis to protect amines, enhancing solubility and stability during reactions . The formyl group at position 2 serves as a reactive handle for further functionalization, such as condensation reactions or nucleophilic additions.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-11-10(12)7-9(8-17)15-11/h4-8,15H,1-3H3,(H,16,18)

InChI Key

OLJRCKGTMWCZLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(N2)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-(2-formyl-1H-indol-4-yl)carbamate

General Synthetic Strategy

The synthesis of tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate generally involves two key stages:

The tert-butyl carbamate group serves as a protecting group to prevent unwanted reactions at the nitrogen site during further functionalization steps.

Stepwise Preparation Approach

Starting Material Preparation

The synthesis typically begins with 1H-indole or a suitably substituted indole derivative. The 4-position nitrogen is selectively protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, commonly using triethylamine or another mild base, in an aprotic solvent such as dichloromethane or dimethylformamide (DMF). This reaction proceeds at low temperatures (0–25°C) to minimize side reactions and maximize yield.

Formylation at the 2-Position

The formyl group introduction at the 2-position of the indole ring is achieved by a directed electrophilic substitution or via metal-catalyzed formylation methods. Commonly, the Vilsmeier-Haack reaction is employed, which involves treatment of the Boc-protected indole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at controlled temperatures. This reaction generates an electrophilic iminium intermediate that selectively reacts at the 2-position of the indole ring, yielding the 2-formyl derivative.

The reaction conditions are optimized to avoid over-formylation or degradation of the Boc protecting group. Typically, the reaction is maintained at 0–5°C initially, then allowed to warm to room temperature for completion.

Purification and Characterization

The crude product is purified by recrystallization or column chromatography using silica gel with solvents such as ethyl acetate and hexanes. The purity and structure are confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

Alternative Synthetic Routes

  • Metal-Catalyzed Coupling Reactions : Suzuki coupling or other palladium-catalyzed cross-coupling reactions have been used to assemble indole derivatives with various substituents, including carbamate groups, followed by selective formylation.
  • Direct Carbamate Formation : Some protocols involve the direct reaction of 2-formylindole derivatives with tert-butyl chloroformate in the presence of a base to form the carbamate protecting group after formylation.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine 0–25°C Dichloromethane/DMF 85–95 Anhydrous conditions preferred
Formylation (Vilsmeier) POCl3, DMF 0–5°C to RT DMF 70–85 Controlled temperature to preserve Boc group
Purification Recrystallization or silica gel chromatography Room temperature Ethyl acetate/hexanes - High purity (>95%) achievable

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR typically shows a singlet around δ 9.5–10 ppm corresponding to the aldehyde proton (CHO), and characteristic tert-butyl singlet near δ 1.4 ppm. ^13C NMR confirms the carbonyl carbon near 190–200 ppm and carbamate carbon near 155 ppm.
  • Mass Spectrometry (MS) : Confirms molecular weight consistent with the compound's formula.
  • Infrared Spectroscopy (IR) : Shows characteristic carbamate C=O stretch near 1700 cm^-1 and aldehyde C=O stretch near 1720 cm^-1.
  • X-ray Crystallography (if applicable): Provides definitive structural confirmation, especially for stereochemical and regiochemical assignment.

Research Findings and Literature Support

While direct literature specifically on tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is limited, analogous compounds and related synthetic strategies are well documented:

  • The use of tert-butyl carbamate protecting groups on nitrogen-containing heterocycles is a standard approach in medicinal chemistry to improve stability and control reactivity during multi-step syntheses.
  • Formylation of indole rings via the Vilsmeier-Haack reaction is a well-established method with broad applicability and high regioselectivity.
  • Metal-catalyzed coupling reactions have been successfully employed to assemble complex indole derivatives with carbamate functionalities, as described in synthetic organic chemistry literature.

Chemical Reactions Analysis

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various substituents at different positions on the ring.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for deprotonation, and dimethylformamide (DMF) for formylation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-ButylN-(2-formyl-1H-indol-4-yl)carbamate has several scientific research applications :

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.

Mechanism of Action

The mechanism of action of tert-butylN-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, inflammation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

The compound is compared below with structurally analogous carbamates and heterocycles, focusing on substitution patterns, functional groups, and applications.

Table 1: Comparison with Indole-Based Carbamates
Compound Name CAS Molecular Formula Substituent Positions (Indole) Key Functional Groups Notes
tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate Not Provided C₁₄H₁₆N₂O₃ 2-formyl, 4-Boc Formyl, Boc-protected amine Reactive formyl for synthesis
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate 2940957-32-2 C₁₇H₂₁N₃O₂ 3-cyano, 4-ethyl, 7-Boc Cyano, Boc-protected amine Electron-withdrawing cyano group
tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate 2940957-51-5 C₁₆H₂₀N₂O₃ 3-formyl, 4-ethyl, 7-Boc Formyl, Boc-protected amine Ethyl group enhances lipophilicity

Key Findings :

  • Substitution Position : The position of the formyl group significantly impacts reactivity. For example, the 2-formyl substituent in the target compound is more sterically accessible for nucleophilic additions compared to the 3-formyl isomer in CAS 2940957-51-5 .
Table 2: Comparison with Non-Indole Heterocyclic Carbamates
Compound Name CAS Molecular Formula Core Structure Key Functional Groups Notes
tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate Not Provided C₁₀H₁₅N₃O₃ Imidazole 2-formyl, 4-Boc, 1-methyl Methyl group reduces ring basicity
1-methyl-1H-indazole-7-carbaldehyde Not Provided C₉H₇N₂O Indazole 7-formyl, 1-methyl Indazole’s dual N-atoms enable metal coordination
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Not Provided C₁₈H₂₄ClN₃O₃ Benzimidazolone Boc-protected cyclohexyl Chloro substituent enhances electrophilicity

Key Findings :

  • Substituent Effects : The chloro group in the benzimidazolone derivative () increases electrophilicity, making it more reactive in cross-coupling reactions than the formyl-substituted indole.
Table 3: Comparison with Non-Heterocyclic Carbamates
Compound Name CAS Molecular Formula Core Structure Key Functional Groups Notes
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate Not Provided C₁₂H₁₄FNO₃ Benzene 2-fluoro, 3-formyl, Boc Fluorine enhances metabolic stability
(1r,4r)-4-formylcyclohexane-1-carboxylate Not Provided C₁₂H₂₀O₃ Cyclohexane 4-formyl, 1-carboxylate Rigid cyclohexane backbone limits conformational flexibility

Key Findings :

  • Aromatic vs. Aliphatic Cores : The benzene ring in tert-butyl N-(2-fluoro-3-formylphenyl)carbamate () offers π-π stacking interactions absent in aliphatic cyclohexane derivatives.
  • Steric Considerations : The cyclohexane derivative’s rigid structure () may hinder interactions in enzyme-binding pockets compared to planar indole or benzene systems.

Biological Activity

Tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the indole moiety and the tert-butyl group, suggest diverse therapeutic applications, particularly in medicinal chemistry.

Anti-inflammatory Activity

Preliminary studies indicate that tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate exhibits significant anti-inflammatory properties . Research has shown that it can modulate cytokine levels in astrocytes, which may offer protective effects against neurodegenerative diseases associated with amyloid-beta toxicity. This modulation is crucial for managing conditions such as Alzheimer's disease, where inflammation plays a significant role in pathology.

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects , potentially by inhibiting neuroinflammatory pathways. This could be beneficial in treating various neurodegenerative disorders, suggesting that further investigation into its mechanism of action is warranted.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Tert-butyl N-(3-formylindole)Indole ring with a different positionPotential anti-cancer properties
Tert-butyl N-(2-acetylindole)Acetyl instead of formylAntimicrobial activity
Tert-butyl N-(5-formylnaphthalen-1-yl)Naphthalene ring systemKnown for anti-inflammatory effects

Tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate stands out due to its specific combination of neuroprotective and anti-inflammatory properties, making it a promising candidate for further research in therapeutic applications.

Understanding the biological activity of this compound necessitates exploring its interactions with biological targets. Studies focusing on how tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate interacts with cellular pathways are essential for elucidating its mechanism of action. This includes investigations into its binding affinity to receptors involved in neuroinflammation and cancer progression.

Case Studies and Research Findings

While direct case studies on tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate are sparse, related research highlights the broader category of indole derivatives:

  • Neuroprotection : A study demonstrated that certain indole derivatives reduced oxidative stress in neuronal cells, indicating a protective mechanism against neurotoxic agents.
  • Anticancer Activity : Research on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, reinforcing the potential of indole-based compounds in oncology.

Q & A

Basic Research Questions

Q. What synthetic methods are optimal for preparing tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves carbamate protection of the indole amine group followed by formylation at the 2-position. Key steps include:

  • Protection : Use Boc (tert-butoxycarbonyl) groups to shield the indole nitrogen under mild alkaline conditions (e.g., Boc anhydride in THF with DMAP catalysis) .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (DoM) strategies for regioselective formylation .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DCM vs. DMF) and temperature (0°C to reflux) to balance yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm and ~80 ppm in ¹³C), indole protons (δ 7.0–8.5 ppm), and aldehyde proton (δ ~10 ppm). Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
  • IR : Stretch bands for carbonyl (Boc: ~1680–1720 cm⁻¹; formyl: ~1700 cm⁻¹) and N-H (indole: ~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: –C₄H₈O₂) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to exploit differences in solubility between product and impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian or ORCA .
  • Molecular Docking : Use AutoDock Vina to model binding affinity with biological targets (e.g., kinases, receptors). Validate with MD simulations (GROMACS) to assess stability .
  • Case Study : Docking studies on indole derivatives suggest potential inhibition of COX-2, aligning with observed anti-inflammatory activity .

Q. What strategies resolve contradictions in spectral data or crystallographic results during structural elucidation?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL (for small molecules) to refine X-ray data. Address disorder in the Boc group via PART instructions and restraint parameters .
  • Data Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). For ambiguous NOESY correlations, employ selective deuteration .

Q. How can reaction mechanisms for formylation or Boc deprotection be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ IR or NMR to track intermediate formation (e.g., iminium ions in Vilsmeier-Haack reactions). Vary reagent stoichiometry to identify rate-limiting steps .
  • Isotope Labeling : Introduce ¹³C or ²H labels (e.g., DMF-d₇ in formylation) to trace reaction pathways via isotopic shifts in NMR .

Q. What bioactivity assays are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., FRET peptides) to measure IC₅₀ against proteases or kinases .
  • Cellular Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., indomethacin derivatives) to establish SAR trends .

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